2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate is a chemical compound with a unique structure that combines a quinoline ring with a pyrrolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C13H10N2O4, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate typically involves the condensation of quinoline-6-carboxylic acid with 2,5-dioxopyrrolidin-1-yl derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid and the pyrrolidinone. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of alternative coupling agents or catalysts may be explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in DNA replication, making it a potential anticancer agent. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another compound with a pyrrolidinone moiety, used in polymer chemistry.
2,5-Dioxopyrrolidin-1-yl phenylacetamide: Known for its anticonvulsant properties.
Quinoline-6-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl quinoline-6-carboxylate is unique due to its combined structure of quinoline and pyrrolidinone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-12-5-6-13(18)16(12)20-14(19)10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWFZXTRVTFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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